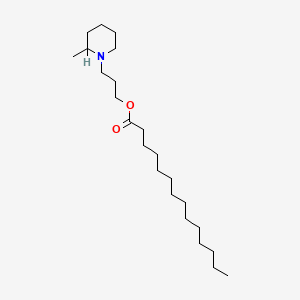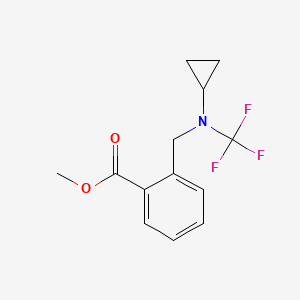
N-(2-dimethylaminoethyl)-4-iodo-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-dimethylaminoethyl)-4-iodo-benzamide: is an organic compound characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a dimethylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-dimethylaminoethyl)-4-iodo-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-dimethylaminoethylamine.
Amidation Reaction: The 4-iodobenzoic acid is reacted with 2-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylaminoethyl group.
Coupling Reactions: The benzamide structure allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the iodine position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products:
- Substituted benzamides with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the dimethylaminoethyl group.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: N-(2-dimethylaminoethyl)-4-iodo-benzamide serves as a building block for the synthesis of more complex organic molecules through various coupling reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Medicine:
Drug Development: The benzamide structure is a common motif in pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-dimethylaminoethyl)-4-iodo-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The iodine atom can be involved in halogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
N-(2-dimethylaminoethyl)-4-bromo-benzamide: Similar structure but with a bromine atom instead of iodine.
N-(2-dimethylaminoethyl)-4-chloro-benzamide: Contains a chlorine atom in place of iodine.
N-(2-dimethylaminoethyl)-4-fluoro-benzamide: Features a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide provides unique reactivity and potential for halogen bonding, which can be advantageous in certain chemical and biological applications.
Dimethylaminoethyl Group: This group enhances the compound’s solubility and facilitates interactions with biological targets, making it a versatile building block in drug development and material science.
属性
CAS 编号 |
6217-59-0 |
|---|---|
分子式 |
C11H15IN2O |
分子量 |
318.15 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI 键 |
YKTZMFBGMJVINK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)

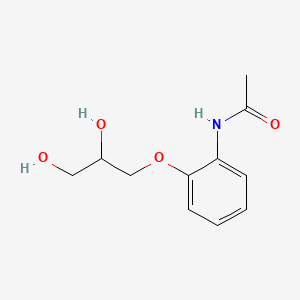
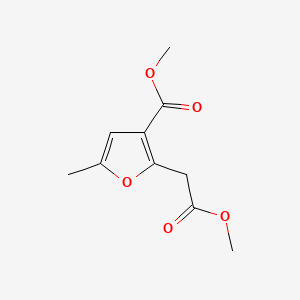

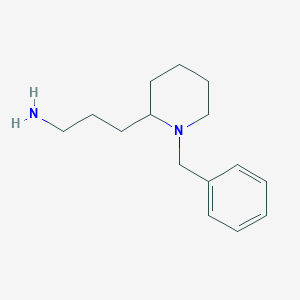


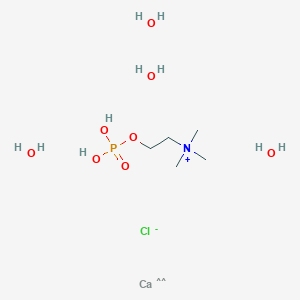
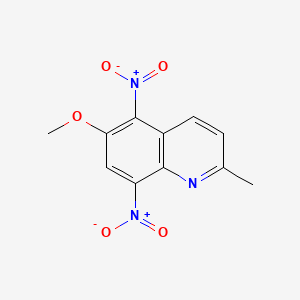
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
